N-Cyclohexyl vs. N-Phenyl: Conformational and Binding-Energy Differences
In the comprehensive docking study of the 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide series by Severina et al. (2020), compounds bearing an unsubstituted NH–carboxamide group (i.e., N—H) consistently showed a measurable reduction in predicted binding affinity compared to N-substituted analogs. For example, compounds coded 0129 (N-ethyl) and 0249 (N-methyl) exhibited a loss of 1.5–2.5 kcal/mol in binding energy at the mGluR5 receptor relative to the best-performing N-substituted ligand in the set [1]. The N-cyclohexyl substituent in CAS 921883-01-4 is a secondary amide bearing a bulky, fully sp³-hybridized cyclohexyl ring, which is expected to occupy the hydrophobic sub-pocket that accommodates the diphenylpropyl and diphenylmethyl groups of the highest-affinity ligands (compounds 0131 and 0126, with mGluR5 binding energies of -11.2 and -10.4 kcal/mol, respectively). This contrasts with the smaller N-methyl and N-ethyl analogs, which cannot fully engage this hydrophobic region. While the precise docking score for the N-cyclohexyl derivative is not individually tabulated in the published dataset, the structure–affinity relationship described in the study supports a binding-energy ranking between the high-affinity N-diphenylalkyl ligands and the lower-affinity N—H and N-short-alkyl ligands [1].
| Evidence Dimension | Predicted mGluR5 binding energy (AutoDock Vina scoring function, kcal/mol) |
|---|---|
| Target Compound Data | Not individually reported in the source literature; inferred to fall between the N—H series minimum (-5.2 kcal/mol) and the N-diphenylpropyl maximum (-11.2 kcal/mol) based on substituent steric class |
| Comparator Or Baseline | N-diphenylpropyl analog (Compound 0131): -11.2 kcal/mol; N—H analog: -5.2 to -8.2 kcal/mol; N-methyl/ethyl analogs (0129, 0249): -6.1 to -8.0 kcal/mol; Reference ligand fenobam: -8.7 kcal/mol |
| Quantified Difference | Binding-energy spread across the series at mGluR5: Δ = 6.0 kcal/mol (range -5.2 to -11.2 kcal/mol). The N-cyclohexyl substituent, as a medium-to-large hydrophobic amide group, is projected to lie in the upper half of the affinity distribution (more negative binding energy) relative to N—H and N-short-alkyl analogs. |
| Conditions | Flexible molecular docking using AutoDock Vina against mGluR5 crystal structure (PDB 6FFH); all ligands prepared with AutoDockTools-1.5.6; visualization in Discovery Studio Visualizer 2017/R2 |
Why This Matters
Procurement of CAS 921883-01-4 rather than a smaller N-alkyl analog is justified when the research objective requires engagement of the hydrophobic sub-pocket in the mGluR5 allosteric site, a feature that N-methyl or N-ethyl substituents cannot fully exploit.
- [1] Severina HI, Georgiyants VA, Kovalenko SM, Avdeeva NV, Yarcev AI, Prohoda SN. Molecular docking studies of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives as potential modulators of glutamate receptors. Research Results in Pharmacology. 2020;6(1):69-82. DOI: 10.3897/rrpharmacology.6.52026 View Source
